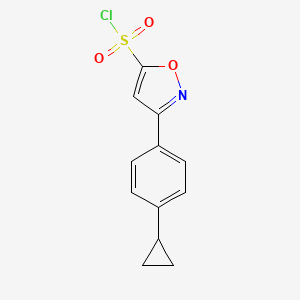

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17682221

Molecular Formula: C12H10ClNO3S

Molecular Weight: 283.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO3S |

|---|---|

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2 |

| Standard InChI Key | HQLTXLSPFNWDRL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula (C₁₂H₁₀ClNO₃S) reflects a 1,2-oxazole core substituted at the 3-position with a 4-cyclopropylphenyl group and at the 5-position with a sulfonyl chloride group. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride |

| SMILES | C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl |

| InChI Key | HQLTXLSPFNWDRL-UHFFFAOYSA-N |

The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the sulfonyl chloride (–SO₂Cl) enables nucleophilic substitution reactions for further derivatization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming purity and structure. The -NMR spectrum typically shows:

-

A singlet for the oxazole proton (δ 8.2–8.5 ppm).

-

Multiplet signals for the cyclopropyl group (δ 1.2–1.5 ppm).

-

Aromatic protons from the phenyl ring (δ 7.3–7.8 ppm).

High-resolution MS data corroborate the molecular ion peak at m/z 283.73 ([M]+), with fragmentation patterns consistent with the loss of Cl and SO₂ groups.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves sequential ring formation and functionalization:

-

Oxazole Ring Construction: Cyclocondensation of α-hydroxyamides with nitriles under acidic conditions yields the 1,2-oxazole scaffold.

-

Sulfonyl Chloride Introduction: Chlorosulfonation of the oxazole at the 5-position using chlorosulfonic acid (ClSO₃H) at 0–5°C.

-

Cyclopropylphenyl Substitution: Suzuki-Miyaura coupling introduces the 4-cyclopropylphenyl group via palladium-catalyzed cross-coupling with cyclopropylboronic acid.

Optimization Challenges

Reaction parameters require precise control:

-

Temperature: Excess heat during chlorosulfonation leads to decomposition.

-

Solvent Selection: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with amines, alcohols, and thiols:

-

With Amines: Forms sulfonamides (R–SO₂–NH–R'), pivotal in drug design.

-

With Alcohols: Produces sulfonate esters, useful as prodrugs.

Catalytic Cross-Coupling

Palladium-mediated reactions enable diversification of the cyclopropylphenyl group. For example, Buchwald-Hartwig amination introduces amino substituents for enhanced bioavailability.

| Cancer Type | Average GI₅₀ (µM) | Target |

|---|---|---|

| Leukemia | 4.2 | BCL6, NSD2 |

| Breast Cancer | 6.1 | Tubulin |

| Melanoma | 5.8 | CDK2 |

Data adapted from studies on related compounds .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume